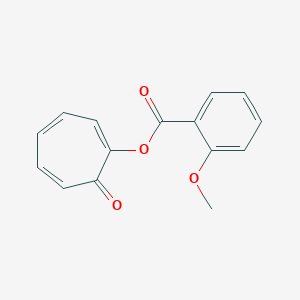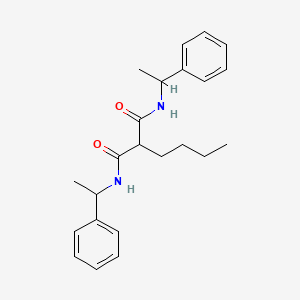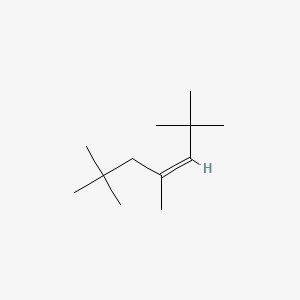
2,2,4,6,6-Pentamethylhept-3-ene, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,6,6-Pentamethylhept-3-ene, (Z)- is an organic compound with the molecular formula C12H24. It is a branched alkene characterized by the presence of five methyl groups attached to a heptene backbone. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6,6-Pentamethylhept-3-ene, (Z)- typically involves the alkylation of isobutylene with a suitable alkylating agent under controlled conditions. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2,4,6,6-Pentamethylhept-3-ene, (Z)- is achieved through large-scale alkylation processes. These processes involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to achieve the desired outcome .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,6,6-Pentamethylhept-3-ene, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum, to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles to form halogenated derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalyst
Substitution: Halogens (Cl2, Br2), electrophiles (e.g., alkyl halides)
Major Products
Oxidation: Alcohols, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
2,2,4,6,6-Pentamethylhept-3-ene, (Z)- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
Mécanisme D'action
The mechanism of action of 2,2,4,6,6-Pentamethylhept-3-ene, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various chemical transformations. The exact molecular targets and pathways involved depend on the specific application and reaction context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,6,6-Pentamethylhept-3-ene, (E)-
- 2,2,4,6,6-Pentamethylheptane
- 2,2,4,6,6-Pentamethyl-3-heptanol
Uniqueness
2,2,4,6,6-Pentamethylhept-3-ene, (Z)- is unique due to its specific geometric configuration (Z-isomer) and the presence of multiple methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
27656-50-4 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
(Z)-2,2,4,6,6-pentamethylhept-3-ene |
InChI |
InChI=1S/C12H24/c1-10(8-11(2,3)4)9-12(5,6)7/h8H,9H2,1-7H3/b10-8- |
Clé InChI |
NBUMCEJRJRRLCA-NTMALXAHSA-N |
SMILES isomérique |
C/C(=C/C(C)(C)C)/CC(C)(C)C |
SMILES canonique |
CC(=CC(C)(C)C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)
![1H-Benz[e]isoindole-1,3(2H)-dione](/img/structure/B14153372.png)
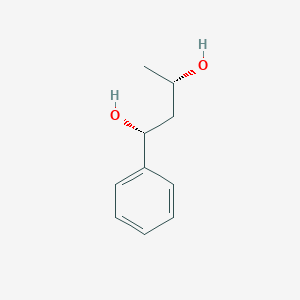
![5-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B14153377.png)
![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)
![Methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14153385.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)
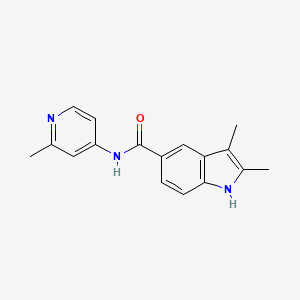
![benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]](/img/structure/B14153405.png)
![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
![3-hydroxy-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14153425.png)
